Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Ethyl butylacetylaminopropionate: Another thiazole derivative with similar structural features but different functional groups.
Indole derivatives: Compounds with a different ring structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O3S |
---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-5-7-8-15(10(4)16)13-14-9(3)11(19-13)12(17)18-6-2/h5-8H2,1-4H3 |
InChI Key |
UVAXOWKNJAQYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C |
Origin of Product |
United States |
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